(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid is a compound of significant interest in various scientific fields. This compound features an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amino Group Addition: The amino group is introduced through amination reactions, often using ammonia or amines under specific conditions.
Hydroxylation: The hydroxyl group is added via hydroxylation reactions, which can be catalyzed by metal catalysts or enzymes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share the hydroxyl group and have similar biological activities.
α-Trifluoromethylstyrenes: These compounds also contain the trifluoromethyl group and are used in organic synthesis.
Uniqueness
(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F3NO3 |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-5(1-2-8(6)15)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
XLMXKRXLSXZIPC-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)C(F)(F)F)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)C(F)(F)F)O |
Origin of Product |
United States |
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